molecular formula C9H18O3 B13950753 2-Propanol, 1-allyloxy-3-isopropoxy- CAS No. 61940-59-8

2-Propanol, 1-allyloxy-3-isopropoxy-

Cat. No.: B13950753
CAS No.: 61940-59-8
M. Wt: 174.24 g/mol
InChI Key: PLMMQIFFXIVYQI-UHFFFAOYSA-N
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Description

2-Propanol, 1-allyloxy-3-isopropoxy- is an organic compound with the molecular formula C9H18O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-allyloxy-3-isopropoxy- typically involves the alcoholysis of epichlorohydrin with allyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or perchloric acid . more environmentally friendly methods using heterogeneous solid acid catalysts like nanocrystalline zeolite Beta have been developed. These catalysts are non-corrosive, non-toxic, and can be recycled .

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-allyloxy-3-isopropoxy- involves large-scale alcoholysis reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts in these processes helps in achieving efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Results in simpler alcohols.

    Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-allyloxy-3-isopropoxy- is unique due to its combination of allyloxy and isopropoxy groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

61940-59-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

PLMMQIFFXIVYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(COCC=C)O

Origin of Product

United States

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